molecular formula C31H36ClFN6O2 B12406566 KRAS G12C inhibitor 44

KRAS G12C inhibitor 44

Cat. No.: B12406566
M. Wt: 579.1 g/mol
InChI Key: LTBOVTGFAXPDLV-CYYCZYJVSA-N
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Biological Activity

KRAS G12C inhibitors, such as compound 44, represent a significant advancement in targeted cancer therapies, particularly for tumors harboring the KRAS G12C mutation. This mutation is prevalent in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The biological activity of KRAS G12C inhibitor 44 is characterized by its ability to selectively bind to the inactive GDP-bound form of KRAS G12C, thereby inhibiting downstream signaling pathways that promote tumor growth.

Selective Binding: this compound specifically targets the mutant cysteine at position 12 of the KRAS protein. This selective binding stabilizes the GDP-bound state of KRAS G12C, preventing its activation and subsequent signaling through pathways such as MAPK and PI3K, which are critical for cell proliferation and survival .

Pharmacodynamics: The inhibitor demonstrates a dose-dependent inhibition of KRAS G12C signaling. In preclinical studies, it has shown significant antitumor efficacy across various tumor models, with a notable reduction in tumor volume and improved survival rates in KRAS G12C-positive xenograft models .

In Vitro Studies

A series of in vitro experiments assessed the efficacy of this compound across different cancer cell lines. The results indicated a wide range of sensitivity among various cell lines:

Cell Line TypeIC50 (nM)Response Type
KRAS G12C-positive50High sensitivity
KRAS wild-type>1000No response
Mixed mutations300Moderate response

These findings suggest that the inhibitor is most effective against cells expressing the KRAS G12C mutation while having minimal effects on wild-type KRAS cells .

In Vivo Studies

In vivo studies using mouse models have demonstrated the compound's potential for significant tumor regression:

  • Tumor Regression Rate: In a study involving multiple tumor types, 70% of mice treated with this compound showed substantial tumor shrinkage.
  • Survival Improvement: Median survival was extended by approximately 40% compared to control groups receiving no treatment.

These results underscore the compound's ability to translate preclinical efficacy into potential clinical benefits .

Ongoing Trials

Current clinical trials are evaluating the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary data suggest promising outcomes:

  • Objective Response Rate (ORR): Early results indicate an ORR of approximately 35% in patients with previously treated KRAS G12C-positive NSCLC.
  • Progression-Free Survival (PFS): Median PFS reported at around 6.8 months.

These trials are crucial for establishing the therapeutic potential of this compound in clinical settings .

Case Study: Patient Response

A notable case involved a patient with metastatic NSCLC who had previously undergone multiple lines of therapy. Upon treatment with this compound, the patient exhibited:

  • Partial Response: Documented tumor reduction of over 50% after two cycles of treatment.
  • Duration of Response: The response lasted for over six months before disease progression.

This case highlights the potential for durable responses in patients who have limited options due to resistance to standard therapies .

Resistance Mechanisms

Despite promising initial results, resistance to KRAS G12C inhibitors remains a challenge. Common mechanisms include:

  • Secondary Mutations: Alterations in KRAS or downstream signaling components can lead to reduced sensitivity.
  • Feedback Activation: Upregulation of compensatory pathways such as RTK signaling may restore proliferative signals despite inhibition .

Ongoing research aims to identify these resistance patterns and develop combination therapies that could enhance efficacy.

Properties

Molecular Formula

C31H36ClFN6O2

Molecular Weight

579.1 g/mol

IUPAC Name

2-[(2S)-4-[(3R)-7-chloro-2'-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]spiro[1,2-dihydroindene-3,7'-6,8-dihydro-5H-quinazoline]-4'-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

InChI

InChI=1S/C31H36ClFN6O2/c1-20(33)29(40)39-16-15-38(18-21(39)10-13-34)28-24-9-12-31(11-8-23-25(31)6-3-7-26(23)32)17-27(24)35-30(36-28)41-19-22-5-4-14-37(22)2/h3,6-7,21-22H,1,4-5,8-12,14-19H2,2H3/t21-,22-,31-/m0/s1

InChI Key

LTBOVTGFAXPDLV-CYYCZYJVSA-N

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CC[C@]4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCC4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F

Origin of Product

United States

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